N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea
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Description
N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(2-naphthyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 351.79 g/mol
The presence of chloro and methoxy groups in its structure contributes to its reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antiviral Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antiviral properties, particularly against human adenoviruses (HAdV). For instance, analogues have demonstrated significant selectivity indexes and low cytotoxicity, indicating a potential for therapeutic application in viral infections .
- Carbonic Anhydrase Inhibition : Some studies have explored the inhibitory effects on human carbonic anhydrase (hCA) isoforms, which are implicated in various physiological processes. Inhibition of these enzymes can lead to therapeutic benefits in conditions like glaucoma and cancer .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Details |
---|---|
Antiviral | Potential inhibitors of HAdV with low cytotoxicity observed in studies. |
Enzyme Inhibition | Inhibits hCA isoforms with implications for treating various diseases. |
Antimicrobial | Exhibits activity against bacterial strains like S. aureus and E. coli. |
Case Studies and Research Findings
- Antiviral Studies : A study highlighted the effectiveness of certain analogues against HAdV, with IC50 values indicating strong antiviral activity (e.g., IC50 = 0.27 μM for one analogue), while maintaining low cytotoxicity (CC50 = 156.8 μM) .
- Enzyme Inhibition Research : Another investigation focused on the inhibition constants for various hCA isoforms, showing that some derivatives had Ki values ranging from 18.5 to 45.5 nM, demonstrating superior activity compared to standard inhibitors like acetazolamide .
- Antimicrobial Activity : The compound was tested against several bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest effective antimicrobial properties against pathogens such as Mycobacterium tuberculosis .
Properties
CAS No. |
882865-89-6 |
---|---|
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-11-18(25-2)16(10-15(17)20)22-19(23)21-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H2,21,22,23) |
InChI Key |
UPUUOEJSOPISQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.